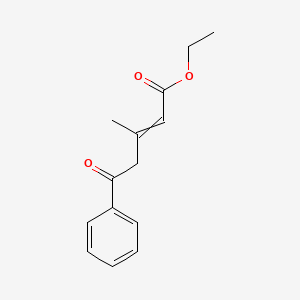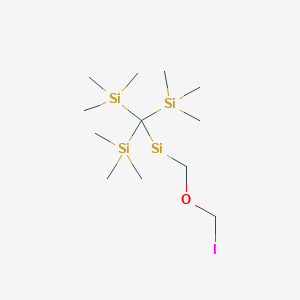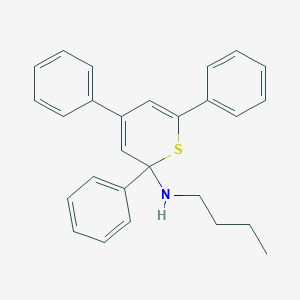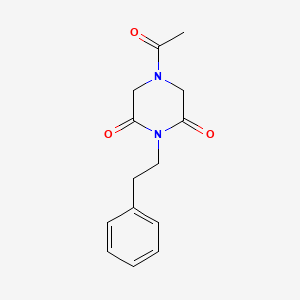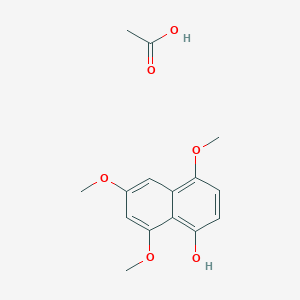
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a phenyl-substituted nitrile and a methylsulfanyl-substituted compound, the reaction proceeds through a series of nucleophilic substitutions and cyclization steps to form the oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Aplicaciones Científicas De Investigación
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, impacting cell signaling and function .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylsulfanyl)phenylacetic acid: Similar in having a methylsulfanyl group but differs in the overall structure and functional groups.
2-Methoxy-4-(methylsulfanyl)benzoic acid: Shares the methylsulfanyl group but has different substituents and ring structure.
Uniqueness
4-(Methylsulfanyl)-2-phenyl-6-sulfanylidene-6H-1,3-oxazine-5-carbonitrile is unique due to its combination of sulfur and nitrogen atoms within an oxazine ring, which imparts distinct chemical reactivity and potential biological activity .
Propiedades
Número CAS |
80532-88-3 |
|---|---|
Fórmula molecular |
C12H8N2OS2 |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
4-methylsulfanyl-2-phenyl-6-sulfanylidene-1,3-oxazine-5-carbonitrile |
InChI |
InChI=1S/C12H8N2OS2/c1-17-11-9(7-13)12(16)15-10(14-11)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
VAPCQHUFVUGRBK-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=S)OC(=N1)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14411265.png)

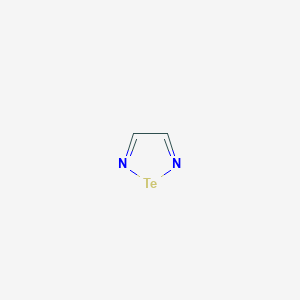
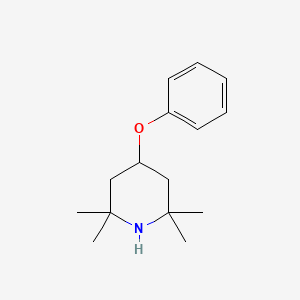

![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
